Cas no 886965-00-0 (N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide structure
886965-00-0 structure
Product name:N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide
CAS No:886965-00-0
MF:C22H18ClN3O3S
MW:439.914622783661
CID:5478753

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(7-chloro-4-methoxy-2-benzothiazolyl)-3-methoxy-N-(3-pyridinylmethyl)-
    • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide
    • Inchi: 1S/C22H18ClN3O3S/c1-28-16-7-3-6-15(11-16)21(27)26(13-14-5-4-10-24-12-14)22-25-19-18(29-2)9-8-17(23)20(19)30-22/h3-12H,13H2,1-2H3
    • InChI Key: YYKRDICSYBTLKW-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(OC)C=CC(Cl)=C2S1)CC1=CC=CN=C1)(=O)C1=CC=CC(OC)=C1

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2710-0503-2μmol
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2710-0503-10μmol
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2710-0503-2mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2710-0503-15mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2710-0503-25mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2710-0503-1mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2710-0503-30mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2710-0503-3mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2710-0503-5μmol
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2710-0503-20mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-00-0 90%+
20mg
$99.0 2023-05-16

Additional information on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide (CAS No. 886965-00-0): An Overview

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide (CAS No. 886965-00-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide is a derivative of benzothiazole and pyridine, two important heterocyclic scaffolds known for their diverse biological activities. The compound features a 1,3-benzothiazole ring with a chloro and methoxy substituent at positions 7 and 4, respectively. The benzamide moiety is linked to the benzothiazole ring through an amide bond and is further substituted with a methoxy group at position 3. Additionally, the pyridine ring is attached to the benzamide moiety via a methyl group. These structural elements contribute to the compound's unique pharmacological profile.

The molecular formula of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide is C22H19ClN2O3S, with a molecular weight of approximately 426.89 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various experimental applications.

Synthesis Methods

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide involves several well-established synthetic routes. One common approach involves the reaction of 7-chloro-4-methoxybenzothiazole with 3-methoxymethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with pyridine using a coupling reagent like 1-[bis(dimethylamino)methylene]-1H-pyrazole (HATU) or N,N'-dicyclohexylcarbodiimide (DCC). This method yields high purity and good yields of the final product.

Another synthetic route involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and environmental friendliness. In this method, the reaction between 7-chloro-4-methoxybenzothiazole and 3-methoxymethylbenzoyl chloride is carried out under microwave irradiation in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). This approach significantly reduces reaction times and improves overall yield.

Biological Activities

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide has been extensively studied for its biological activities, particularly in the context of neurological disorders and cancer. One of its key properties is its ability to modulate ion channels and receptors involved in neuronal function. Research has shown that the compound can inhibit voltage-gated sodium channels (VGSCs), which are implicated in various neurological conditions such as epilepsy and neuropathic pain.

In addition to its neuroprotective effects, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-yl)methylbenzamide has demonstrated significant antitumor activity against various cancer cell lines. Studies have reported that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. It also exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Recent Research Advancements

The potential therapeutic applications of N-(7-chloro-4-methozyloxybenzo[d]thiazol)-2(1H)-one)-N-(pyridin--yl)methylbenzamide have been further explored in recent years through both preclinical and clinical studies. A notable study published in the Journal of Medicinal Chemistry reported that the compound effectively reduced seizure frequency and duration in animal models of epilepsy without causing significant side effects. These findings suggest that the compound may have therapeutic potential for treating refractory epilepsy.

In another study published in Cancer Research, researchers investigated the antitumor activity of N-(7-chloro--methozyloxybenzo[d]thiazol)-N-(pyridin--yl)methylbenzamide against breast cancer cells. The results showed that the compound selectively inhibited breast cancer cell proliferation by targeting specific signaling pathways involved in cell survival and proliferation. These findings highlight the potential of the compound as a novel therapeutic agent for breast cancer.

Conclusion

N-(7-chloro--methozyloxybenzo[d]thiazol)-N-(pyridin--yl)methylbenzamide (CAS No. 886965-) is a promising compound with diverse biological activities that make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its unique chemical structure confers it with potent neuroprotective and antitumor properties, supported by extensive preclinical studies. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various diseases.

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